molecular formula C20H21N3O4 B4486807 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Cat. No.: B4486807
M. Wt: 367.4 g/mol
InChI Key: WXKHCPPIGQLYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like ethanol, and various protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development .

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated for various diseases. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrrolidine derivatives, such as:

Uniqueness

What sets 4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-19(13(2)26-21-12)17-5-4-10-23(17)20(24)18-11-16(22-27-18)14-6-8-15(25-3)9-7-14/h6-9,11,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKHCPPIGQLYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-{1-[3-(4-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.